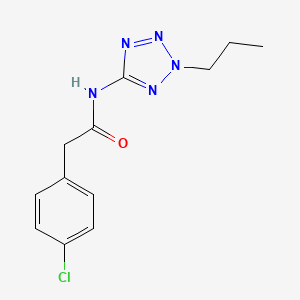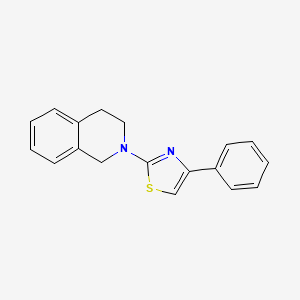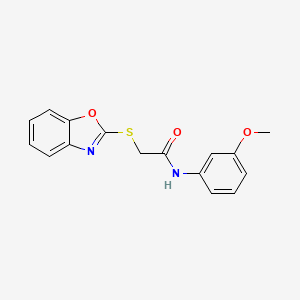![molecular formula C18H21N5O2S B5552195 3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thieno[2,3-d]pyrimidin-4(3H)-ones represent a class of heterocyclic compounds that have attracted significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The interest in these compounds stems from their structural similarity to several biomolecules, making them key scaffolds in drug discovery.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidinones typically involves multistep reactions, starting from readily available precursors. For instance, 2,3-dimethyl-substituted thieno[2,3-d]pyrimidin-4-ones can be synthesized through the reaction of dimethyl-substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aromatic aldehydes in the presence of NaOH (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to the specified molecule have been synthesized and evaluated for various biological activities. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one have been studied for their antiproliferative activity against human cancer cell lines. These studies involve the synthesis of new compounds through nucleophilic substitution reactions and their characterization by different spectral studies, followed by evaluation using assays such as the MTT assay for antiproliferative effects (L. Mallesha et al., 2012).
Antimicrobial and Antifungal Applications
Some derivatives based on thieno[2,3-b]pyridine have demonstrated antimicrobial and antifungal activities. The synthesis of these compounds often involves reactions with commercially available reactants to afford new heterocycles, which are then tested for their antimicrobial efficacy (F. El-Essawy et al., 2010).
Anticancer Research
Research into pyrimidine derivatives has shown potential anticancer properties, with some compounds exhibiting significant antiproliferative effects on various cancer cell lines. This line of research is crucial for developing new therapeutic agents targeting specific types of cancer (Hoda Atapour-Mashhad et al., 2017).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics has been explored for their insecticidal and antibacterial potential. These compounds have been synthesized using microwave irradiative cyclocondensation and evaluated against specific insects and microorganisms, highlighting the versatility of pyrimidine derivatives in developing new pesticides and antibacterial agents (P. P. Deohate et al., 2020).
properties
IUPAC Name |
3,5-dimethyl-6-[3-(1-methylimidazol-2-yl)piperidine-1-carbonyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11-13-16(20-10-22(3)17(13)24)26-14(11)18(25)23-7-4-5-12(9-23)15-19-6-8-21(15)2/h6,8,10,12H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIOBTKTXLCIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCCC(C3)C4=NC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)
![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)
![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5552138.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5552156.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)
![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)
![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)
![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

